2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyrano-pyridine derivatives. This compound exhibits unique structural features that combine elements of both pyridine and pyrano rings, making it a subject of interest in medicinal chemistry due to its potential biological activities.
The synthesis of 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically follows a multi-step synthetic route. A common method involves:
The reaction conditions can vary, but typical parameters include:
The molecular formula for 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is , and its molecular weight is approximately 313.74 g/mol.
Property | Value |
---|---|
IUPAC Name | 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI | InChI=1S/C16H12N3O2/c1-8-6... |
SMILES | CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)N1 |
The structure features a pyrano ring fused to a pyridine ring with various functional groups that contribute to its chemical reactivity and biological activity .
This compound can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is not fully elucidated but is believed to involve interactions at the molecular level with specific biological targets. Preliminary studies suggest that compounds within this class may inhibit pro-inflammatory cytokines and exhibit cytotoxic effects against cancer cell lines .
The compound typically appears as colorless crystals with a melting point ranging from 293°C to 295°C (decomposition) .
Chemical properties include:
These properties make it suitable for various applications in medicinal chemistry and drug development.
Scientific uses of 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile include:
Research continues to explore its full range of biological activities and potential therapeutic applications in clinical settings .
CAS No.: 85146-10-7
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1